molecular formula C11H10N2O B8481550 6-Quinoxalinepropanal

6-Quinoxalinepropanal

Cat. No. B8481550
M. Wt: 186.21 g/mol
InChI Key: DFANSTWBOAQGIE-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

To a cooled (0° C.) solution of 3-quinoxalin-6-ylpropanal (0.195 g, 0.00105 mol) in chloroform (3 mL) was added D-proline (24 mg, 0.00021 mol) followed by N-chlorosuccinimide (147 mg, 0.00110 mol). The mixture was stirred at 0° C. for 2 h, and then at RT overnight. The mixture was diluted with methylene chloride. The solution was washed with water, brine, dried over Na2SO4, filtered, and concentrated to yield the desired product (220 mg, 95%). LCMS: (M+H)=221.3.
Quantity
0.195 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
147 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][CH2:12][CH:13]=[O:14])=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.N1CCC[C@@H]1C(O)=O.[Cl:23]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.C(Cl)Cl>[Cl:23][CH:12]([CH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[N:4]2)[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
0.195 g
Type
reactant
Smiles
N1=CC=NC2=CC(=CC=C12)CCC=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
24 mg
Type
reactant
Smiles
N1[C@@H](C(=O)O)CCC1
Step Three
Name
Quantity
147 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(C=O)CC=1C=C2N=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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